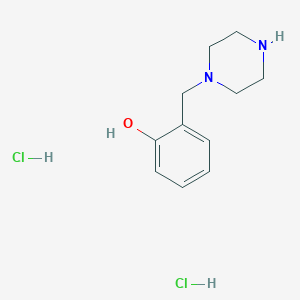
Clorhidrato de 8-bromoquinolina
Descripción general
Descripción
8-Bromoquinoline hydrochloride is a quinolone derivative . It is widely employed for the synthesis of dyes, food colors, pharmaceutical reagents, pH indicators, and in various industrial processes . Its molecule bears a pyridyl group .
Synthesis Analysis
8-Bromoquinoline hydrochloride can be synthesized using different methods. One of the most commonly used methods for synthesizing 8-Bromoquinoline hydrochloride is the Sandmeyer reaction, which involves the conversion of 8-aminoquinoline to 8-bromoquinoline via diazotization and replacement of the diazonium group with a bromine atom.Molecular Structure Analysis
The molecular formula of 8-Bromoquinoline hydrochloride is C9H7BrClN . The InChI code is 1S/C9H6BrN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H;1H and the InChI key is PWBLKYOKAULBMR-UHFFFAOYSA-N .Chemical Reactions Analysis
8-Bromoquinoline undergoes direct heteroarylation reaction with various heteroaromatic compounds in the presence of a palladium catalyst to afford polyheteroaromatic derivatives . It may also be used in the synthesis of 8-(dimesitylboryl)quinolone, direct synthesis of 5H-pyrido[3,2,1-ij]quinolin-3-one, via palladium catalyzed coupling reaction with acrolein .Physical And Chemical Properties Analysis
The molecular weight of 8-Bromoquinoline hydrochloride is 244.51 g/mol. It is slightly soluble in water, soluble in methanol, ethanol, and DMSO. It appears as a white to pale yellow crystalline powder.Aplicaciones Científicas De Investigación
Síntesis de Moléculas Anfifílicas
Clorhidrato de 8-bromoquinolina: sirve como precursor en la síntesis de moléculas anfílicas, que son compuestos que poseen propiedades tanto hidrofílicas (atraen el agua) como hidrofóbicas (repelen el agua). Un ejemplo es la síntesis de 8-(dimesitilboryl)quinolona, una molécula anfílica que se puede utilizar en el desarrollo de nuevos materiales y catalizadores .
Reacciones de Acoplamiento Catalizadas por Paladio
Este compuesto es fundamental en las reacciones de acoplamiento catalizadas por paladio, como el acoplamiento de Suzuki-Miyaura. Esta reacción es fundamental para crear enlaces carbono-carbono, lo que permite la unión de diversos grupos funcionales al anillo de quinolina. Por ejemplo, la reacción de 8-bromoquinolina con ácido fenilborónico produce 8-fenilquinolina, un compuesto con posibles aplicaciones en electrónica orgánica y farmacéutica.
Síntesis de Compuestos Heterocíclicos
This compound: se utiliza en la síntesis directa de 5H-pirido[3,2,1-ij]quinolin-3-ona. Este proceso implica una reacción de acoplamiento catalizada por paladio con acroleína, que conduce a compuestos heterocíclicos que son importantes en la química medicinal por sus actividades biológicas .
Preparación de Derivados de Quinolona
El compuesto también se utiliza en la preparación de 8-(1-hidroxietil)quinolona. Las quinolonas son una clase de potentes agentes antibacterianos, y las modificaciones de su estructura pueden dar lugar a nuevos fármacos con mayor eficacia y menor resistencia .
Bloques de Construcción de la Síntesis Orgánica
Debido a su átomo de bromo reactivo, This compound actúa como un bloque de construcción en la síntesis orgánica. Se puede utilizar para construir moléculas más complejas con diversas funcionalidades, que son esenciales en el descubrimiento y desarrollo de fármacos.
Aplicaciones en Ciencia de Materiales
En la ciencia de los materiales, los derivados del This compound se exploran por sus propiedades electrónicas. Se pueden utilizar en la creación de semiconductores orgánicos, que son cruciales para el desarrollo de electrónica flexible, diodos orgánicos emisores de luz (OLED) y células solares.
Safety and Hazards
8-Bromoquinoline hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
8-Bromoquinoline hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to metal ions, which can influence the activity of metalloenzymes. For instance, 8-Bromoquinoline hydrochloride can chelate with zinc ions, affecting the function of zinc-dependent enzymes such as carbonic anhydrase and metalloproteinases . Additionally, this compound can interact with nucleic acids, potentially intercalating between DNA bases and influencing DNA replication and transcription processes .
Cellular Effects
The effects of 8-Bromoquinoline hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 8-Bromoquinoline hydrochloride has been shown to inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell growth and apoptosis . Furthermore, it can affect gene expression by binding to DNA and interfering with transcription factors, thereby modulating the expression of genes involved in cell cycle regulation and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of 8-Bromoquinoline hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and nucleic acids, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions . For instance, 8-Bromoquinoline hydrochloride can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . Additionally, it can induce changes in gene expression by intercalating into DNA and disrupting the binding of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromoquinoline hydrochloride can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that prolonged exposure to 8-Bromoquinoline hydrochloride can lead to cumulative effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis . These temporal effects highlight the importance of controlling experimental conditions to ensure consistent results.
Dosage Effects in Animal Models
The effects of 8-Bromoquinoline hydrochloride vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anti-cancer properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity . These findings underscore the importance of dose optimization in preclinical studies.
Metabolic Pathways
8-Bromoquinoline hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 8-Bromoquinoline hydrochloride, converting it into more water-soluble metabolites that can be excreted from the body . These metabolic pathways can influence the bioavailability and efficacy of the compound in vivo.
Transport and Distribution
The transport and distribution of 8-Bromoquinoline hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, 8-Bromoquinoline hydrochloride can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are critical for understanding the pharmacokinetics and pharmacodynamics of the compound.
Subcellular Localization
The subcellular localization of 8-Bromoquinoline hydrochloride can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or lysosomes, through targeting signals or post-translational modifications . For example, 8-Bromoquinoline hydrochloride can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
8-bromoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1-6H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBLKYOKAULBMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671870 | |
| Record name | 8-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1081803-09-9 | |
| Record name | 8-Bromoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(1-Pyrrolidinylmethyl)phenyl]amine dihydrochloride](/img/structure/B1520164.png)
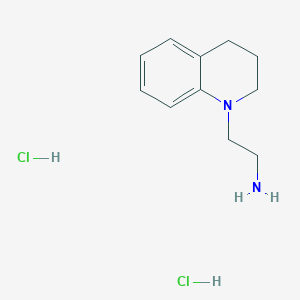
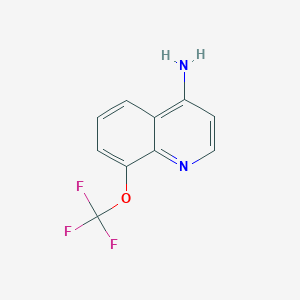
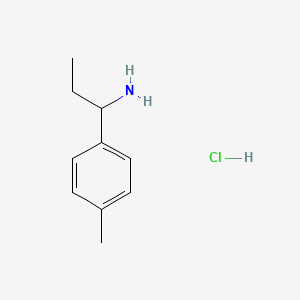
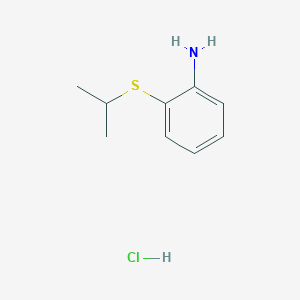
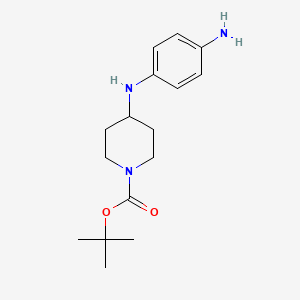

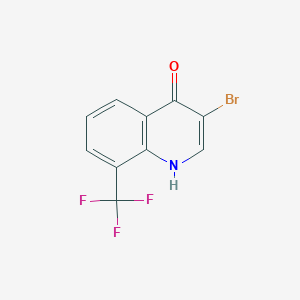
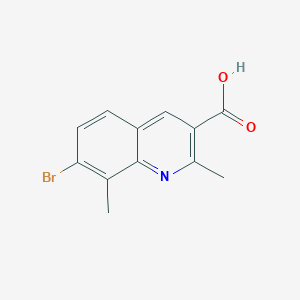
![Benzo[d]oxazol-2-ylmethanamine hydrochloride](/img/structure/B1520182.png)
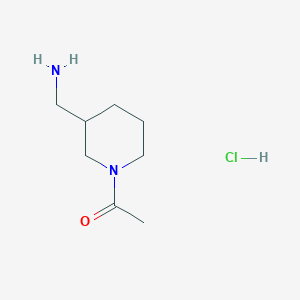
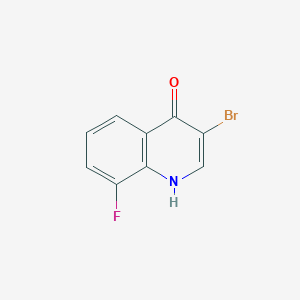
![[(5-Cyclopropylisoxazol-3-yl)methyl]methylamine](/img/structure/B1520185.png)
